4-chloro-3-(2-pyridinyl)Benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2-pyridinyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyano group, as well as a pyridine ring attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation and Nucleophilic Substitution: The compound can be synthesized through halogenation of 3-(2-pyridinyl)benzonitrile followed by nucleophilic substitution reactions.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, involving the reaction of 2-pyridyl boronic acid with 4-chloro-3-bromobenzonitrile in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: Large-scale synthesis often involves batch production processes where raw materials are reacted in controlled conditions to ensure purity and yield.
Continuous Flow Synthesis: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides in the presence of a base.
Major Products Formed:
Carboxylic Acids: From oxidation of the cyano group.
Primary Amines: From reduction of the cyano group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(2-pyridinyl)benzonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as its potential use in drug discovery and development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes, influencing their activity.
Pathways Involved: The exact pathways depend on the biological context, but may include signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzonitrile
4-Fluorobenzonitrile
3-Chloro-2-pyridinecarboxaldehyde
2-Chloropyridine
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.
Eigenschaften
CAS-Nummer |
1245636-11-6 |
---|---|
Molekularformel |
C12H7ClN2 |
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
4-chloro-3-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-11-5-4-9(8-14)7-10(11)12-3-1-2-6-15-12/h1-7H |
InChI-Schlüssel |
REMCHCBLRJFMAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.